9H-Fluoren-9-ol

Catalog No.
S582610
CAS No.
1689-64-1
M.F
C13H10O
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Fluoren-9-ol

CAS Number

1689-64-1

Product Name

9H-Fluoren-9-ol

IUPAC Name

9H-fluoren-9-ol

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C13H10O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13-14H

InChI Key

AFMVESZOYKHDBJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)O

Synonyms

9-Fluorenol; Fluoren-9-ol; 9-Fluorenyl Alcohol; 9-Hydroxy-9H-fluorene; 9-Hydroxyfluorene; NSC 5320

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)O

Pharmaceutical Research

Fluorenol exhibits promising potential in developing novel therapeutic agents due to its unique properties:

  • Bioavailability: Studies suggest fluorenol possesses good bioavailability, meaning it can be readily absorbed by the body []. This is crucial for developing effective drugs.
  • Antioxidant Activity: Fluorenol demonstrates significant antioxidant properties, offering potential benefits in treating conditions associated with oxidative stress, such as neurodegenerative diseases [].
  • Enzyme Inhibition: Research explores fluorenol's ability to inhibit specific enzymes involved in various disease processes, potentially leading to new treatment strategies [].

These characteristics position fluorenol as a valuable research tool in drug discovery and development.

Chemical Synthesis

Fluorenol serves as a valuable building block in organic synthesis due to its:

  • Reactivity: The presence of the hydroxyl group (OH) in fluorenol makes it reactive and readily participates in various chemical reactions, allowing for the synthesis of complex molecules.
  • Versatility: Fluorenol can be further modified at different positions on its structure, enabling the creation of diverse functional groups with specific properties.

These features make fluorenol a versatile platform for synthesizing novel compounds with potential applications in various fields, including pharmaceuticals, materials science, and organic electronics.

Biotechnology

Fluorenol plays a role in research related to:

  • Biomarkers: Studies explore the potential of fluorenol as a biomarker, a molecule indicating the presence or progression of a specific disease []. This application could be beneficial in early diagnosis and treatment monitoring.
  • Drug Delivery Systems: Research investigates the use of fluorenol in developing drug delivery systems, aiming to improve drug targeting and efficacy [].

9H-Fluoren-9-ol, also known as hydroxyfluorene, is an organic compound with the molecular formula C₁₃H₁₀O. It is a derivative of fluorene, characterized by the presence of a hydroxyl group (-OH) attached to the non-aromatic carbon at position 9. This compound appears as a white to cream-colored solid at room temperature and has a melting point of approximately 427.6 K (154.5 °C) .

Fluorenol's mechanism of action as an insecticide and algaecide is not well-understood. More research is needed to elucidate its specific effects on target organisms [].

Fluorenol's toxicity in humans and animals remains unknown []. It exhibits toxicity towards aquatic organisms, including algae, bacteria, and crustaceans []. As with any organic compound, proper handling practices are essential to avoid inhalation, ingestion, or skin contact.

Data Gaps:

  • Extensive data on fluorenol's environmental fate and persistence is lacking.
  • Information on its specific effects on various organisms and potential bioaccumulation is limited.

Further Research:

  • Exploration of fluorenol's potential applications in organic synthesis.
  • In-depth investigation of its mechanism of action as an insecticide and algaecide.
  • Comprehensive toxicological studies to determine its safety profile.

9H-Fluoren-9-ol can undergo several chemical transformations:

  • Oxidation: It can be oxidized to form fluorenone, a ketone, through various oxidizing agents .
  • Reactions with Acids: In acidic conditions, it may participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group, which can activate adjacent aromatic systems.
  • Reduction: The compound can also be reduced to form other derivatives, although specific reduction pathways are less commonly documented.

Synthesis of 9H-Fluoren-9-ol can be achieved through several methods:

  • Hydroxylation of Fluorene: Direct hydroxylation of fluorene using hydroxylating agents under controlled conditions.
  • Reduction of Fluorenone: Fluorenone can be reduced to 9H-Fluoren-9-ol using reducing agents such as lithium aluminum hydride or sodium borohydride .
  • Grignard Reaction: A Grignard reagent derived from fluorene can react with water or alcohols to yield 9H-Fluoren-9-ol.

The applications of 9H-Fluoren-9-ol are diverse:

  • Research Chemical: It is used in pharmacological studies and research related to wakefulness and cognitive enhancement.
  • Insecticide and Algaecide: Historically, it has been patented for use as an insecticide and algaecide due to its toxicity towards certain aquatic organisms .
  • Chemical Intermediate: It serves as an intermediate in organic synthesis for various chemical compounds.

Several compounds share structural similarities with 9H-Fluoren-9-ol, notably within the class of hydroxyfluorenes and related aromatic compounds:

Compound NameStructureNotable Properties
FluoreneC₁₃H₁₀Parent compound; lacks hydroxyl group
FluorenoneC₁₃H₉OOxidized form; ketone with different reactivity
2-HydroxyfluoreneC₁₃H₉OHydroxyl group at position 2; different biological activity
9-MethylfluoreneC₁₄H₁₂Methylated derivative; altered physical properties

These compounds differ mainly in their functional groups and positions of substituents, which significantly influence their chemical behavior and biological activities.

Traditional Reduction Pathways for 9H-Fluoren-9-ol Production

The most common approach to synthesizing 9H-Fluoren-9-ol involves the reduction of 9-fluorenone (a ketone) to the corresponding alcohol. Sodium borohydride (NaBH4) reduction represents the predominant method due to its efficiency, high yields, and relatively mild reaction conditions.

The reduction mechanism involves a nucleophilic attack by the hydride ion from NaBH4 on the carbonyl carbon of fluorenone, followed by protonation of the resulting alkoxide intermediate. This two-step process effectively converts the ketone functional group to an alcohol:

  • A hydride ion attacks the carbon-oxygen double bond, breaking it and forming a carbon-oxygen single bond with a negative charge on the oxygen
  • Protonation of the negatively charged oxygen occurs (typically by a water molecule or an alcohol solvent), forming the final fluorenol product

The sodium borohydride reduction of fluorenone consistently produces excellent yields of 95-100% under optimized conditions, significantly higher than the reverse oxidation reaction, which typically yields only up to 80%. This high efficiency makes it particularly valuable for preparing fluorenol in both laboratory and larger-scale applications.

Research has shown that solvent composition significantly affects reaction kinetics. As demonstrated in a comparative study, the concentration of methanol (MeOH) in tetrahydrofuran (THF) mixtures directly impacts reaction times:

Solution ConcentrationsTime (Min. averages)
100% MeOH2.625
80/20 MeOH/THF4.889
75/25 MeOH/THF9.500
50/50 MeOH/THF20.818
25/75 MeOH/THF25.000
20/80 MeOH/THF52.429
100% THF69.000

This data reveals an inverse relationship between methanol concentration and reaction time. The accelerated reaction in methanol-rich environments is attributed to the mechanism of proton transfer during reduction. When the hydride from borohydride attaches to the carbonyl carbon, the resulting negatively charged oxygen can abstract a proton from methanol's hydroxyl group more readily than from another borohydride molecule, thereby accelerating the reaction.

A standard laboratory procedure for this transformation involves dissolving fluorenone in methanol or ethanol, adding sodium borohydride (often with sodium methoxide), and allowing the reaction to proceed for 15-20 minutes at room temperature. The conversion from yellow fluorenone to white fluorenol provides a clear visual indicator of reaction progression. Subsequent neutralization, precipitation, and filtration yield the desired product.

In a typical experimental setup, RF values provide confirmation of the reaction's success:

CompoundRF Value
Fluorenone0.681
Fluorenol0.514

These distinctive RF values enable straightforward thin-layer chromatography (TLC) monitoring of the reaction progress and product purity.

Continuous Flow Synthesis Advancements in Grignard-Based Approaches

Recent innovations in continuous flow chemistry have revolutionized the synthesis of 9-aryl-fluoren-9-ols, providing significant advantages over traditional batch methods in terms of efficiency, safety, and scalability. The application of Grignard reagents in continuous flow systems represents a major advancement in fluorenol derivative synthesis.

In a typical continuous flow setup for producing 9-aryl-fluoren-9-ols, ketones (including fluorenone) are reacted with Grignard reagents in a carefully controlled flow system. The process involves pumping a THF solution of the ketone (0.25-0.4 M) and a Grignard reagent solution (0.15-2.0 M) through specialized reaction modules, ensuring precise mixing and residence times.

The reaction can be visually monitored by the color change from yellow (initial ketone solution) to colorless (alcohol product) after approximately three residence times in the flow system. This approach offers superior control over reaction parameters compared to batch processes.

A significant advantage of continuous flow synthesis is the ability to handle large-scale reactions with reduced hazards. For example, a production-scale synthesis of 9-phenyl-9H-fluoren-9-ol achieved yields of 90% using phenylmagnesium bromide as the Grignard reagent.

Research has demonstrated the versatility of this method for producing various fluorenol derivatives with consistently high yields (>99% in several cases). The continuous flow approach also addresses challenges associated with traditional batch Grignard reactions, including heat management and heterogeneous reaction mixtures.

The key benefits of continuous flow systems for fluorenol synthesis include:

  • Improved safety when handling reactive Grignard reagents
  • Enhanced control over reaction parameters and mixing
  • Increased productivity and scalability
  • Consistent product quality across production scales
  • Reduced waste generation and environmental impact

These advantages position continuous flow methodologies as preferred approaches for industrial-scale production of fluorenol derivatives.

Catalyst Systems for Selective Hydroxylation of Fluorene Derivatives

Direct hydroxylation of fluorene to produce 9H-fluoren-9-ol represents an alternative synthetic route that has gained attention due to its potential for greater atom economy and process efficiency. Several catalyst systems have demonstrated effectiveness for this transformation.

A particularly notable advancement involves the use of magnesium nitrate [Mg(NO3)2] in combination with diphenylphosphine oxide [HP(O)Ph2], which enables efficient C(sp3)-H hydroxylation of fluorenes. This system offers high efficiency and good functional group tolerance while operating under relatively mild conditions. When applied to 9-phenylfluorene, this method yielded 9-hydroxyfluorene with 92% efficiency.

The scope of this catalytic system extends to various substituted fluorenes, demonstrating good to excellent yields:

  • Electron-donating and electron-withdrawing groups on the aryl ring provided good to excellent yields
  • 9-Alkylfluorenes were successfully hydroxylated
  • Reactions with hindered 9-naphthalenylfluorenes proceeded well

However, limitations were observed with heterocyclic aromatic groups and unsubstituted 9H-fluorene, which showed poor reactivity with this catalytic system.

Another innovative approach employs a cobalt complex with a fluorinated ligand (N,N,N′,N′,N″-pentakis-[CF3(CF2)7(CH2)3]-diethylenetriamine) in fluorocarbon solvents, achieving remarkable turnover numbers (TON = 1203) and high alcohol selectivity (96%) in alkane hydroxylation reactions. This system effectively minimizes overoxidation by leveraging phase separation of the alcohol products from the reaction medium.

In contrast to synthetic laboratory approaches, natural biodegradation pathways also offer insights into hydroxylation mechanisms. Studies on Pseudomonas sp. strain F274 have revealed a metabolic pathway where fluorene is initially oxidized at C-9 to give 9-fluorenol, which is then dehydrogenated to 9-fluorenone. This bacterial degradation process involves enzymatic catalysis that achieves high regioselectivity, suggesting potential biocatalytic routes for fluorenol synthesis.

From an industrial perspective, the oxidation of fluorene to fluorenone (which can subsequently be reduced to fluorenol) typically employs base-catalyzed oxidation with sodium hydroxide in the presence of air. This process, while slow, offers practicality for large-scale applications due to the use of readily available and inexpensive oxidants.

The mechanism involves:

  • Deprotonation of fluorene by hydroxide
  • Reaction of the resulting carbanion with oxygen
  • Coordination with another hydroxide ion
  • Formation of the carbon-oxygen double bond

Each catalytic system presents distinct advantages and limitations regarding selectivity, reaction conditions, and environmental impact, offering versatility in approach depending on specific application requirements.

The accurate determination of sublimation and vaporization enthalpies is essential for understanding the phase behavior and thermodynamic stability of 9H-Fluoren-9-ol. These properties are foundational for both theoretical modeling and practical applications, as they inform on the energy required for phase transitions and the intrinsic stability of the compound under varying thermal conditions.

Experimental Methodologies

The enthalpy of sublimation ($$\Delta{sub}H$$) and the enthalpy of vaporization ($$\Delta{vap}H$$) of 9H-Fluoren-9-ol have been determined through a combination of calorimetric and vapor pressure measurements. The most reliable data originate from static vapor pressure methods, as well as Knudsen effusion techniques, which allow for the direct measurement of vapor pressures over a range of temperatures. These methods are complemented by calorimetric determinations, providing independent verification of the enthalpic values [2] [3].

In the static vapor pressure method, the equilibrium vapor pressure of the solid or liquid phase is measured at various temperatures. The Clausius-Clapeyron equation is then employed to derive the enthalpy of sublimation or vaporization from the temperature dependence of the vapor pressure. The Knudsen effusion technique, on the other hand, involves the effusion of vapor through a small orifice, with the rate of mass loss providing a measure of the vapor pressure. Both methods are well-established in thermochemical research and yield highly reproducible results when applied to pure crystalline samples.

Experimental Results

The experimental determination of the enthalpy of sublimation for 9H-Fluoren-9-ol at a standard temperature of 298.15 K has been reported as $$108.3 \pm 0.5$$ kilojoules per mole [2] [3]. This value was derived from static vapor pressure measurements, which were corroborated by calorimetric data. The enthalpy of vaporization, while closely related, is typically measured at higher temperatures where the compound exists in the liquid phase. The enthalpy of fusion, which represents the energy required for the solid-to-liquid transition, was also determined through calorimetric methods, yielding a value of $$24.20$$ kilojoules per mole [1].

The following table summarizes the key thermodynamic properties determined experimentally for 9H-Fluoren-9-ol:

PropertyValueUnitTemperature (K)MethodReference
Enthalpy of Sublimation ($$\Delta_{sub}H$$)108.3 ± 0.5kJ/mol298.15Static Vapor Pressure [2] [3]
Enthalpy of Vaporization ($$\Delta_{vap}H$$)50.40kJ/mol435.00NIST Data [1]
Enthalpy of Fusion ($$\Delta_{fus}H$$)24.20kJ/mol427.60 ± 2.00Calorimetric [1]
Boiling Point ($$T_{boil}$$)650.54K-Calculated (Joback) [1]
Melting Point ($$T_{fus}$$)427.60 ± 2.00K-NIST [1]

These values provide a comprehensive thermodynamic profile for 9H-Fluoren-9-ol, establishing a foundation for further computational modeling and theoretical analysis.

Discussion of Experimental Uncertainties

The precision of the enthalpy of sublimation measurement ($$\pm 0.5$$ kilojoules per mole) reflects the high degree of reproducibility achievable with modern static vapor pressure techniques. The agreement between values obtained from different experimental methods (static vapor pressure and calorimetry) further supports the reliability of the data. However, it is important to note that the enthalpy of vaporization, as reported from NIST data, is measured at a significantly higher temperature (435.00 K), which may introduce additional uncertainties related to the extrapolation of thermodynamic properties across phase boundaries [1].

Temperature Dependence and Phase Behavior

The thermodynamic properties of 9H-Fluoren-9-ol exhibit marked temperature dependence, particularly near phase transition points. The enthalpy of vaporization increases with temperature, as does the heat capacity of the gas phase. The following data illustrate the variation of gas-phase heat capacity ($$C_{p,gas}$$) with temperature:

Temperature (K)$$C_{p,gas}$$ (J/mol·K)
650.54357.87
688.23369.52
725.92380.30
763.60390.30
801.29399.63
838.98408.38
876.67416.67

These values, calculated using the Joback method, demonstrate a gradual increase in heat capacity with temperature, reflecting the greater degrees of freedom accessible to the molecule at elevated energies [1].

Vapor Pressure and Sublimation Dynamics

The vapor pressure of 9H-Fluoren-9-ol as a function of temperature provides critical insight into its sublimation dynamics. Experimental measurements indicate that the vapor pressure increases exponentially with temperature, as expected from the Clausius-Clapeyron relationship. The following table presents selected vapor pressure data for the crystalline phase:

Temperature (K)Vapor Pressure (kPa)
326.102.10 × 10$$^{-5}$$
340.901.01 × 10$$^{-4}$$
355.104.02 × 10$$^{-4}$$
366.101.03 × 10$$^{-3}$$

These data highlight the low volatility of 9H-Fluoren-9-ol at ambient temperatures, consistent with its high enthalpy of sublimation and relatively high melting and boiling points [1].

Comparative Analysis

When compared to structurally related compounds such as 9-fluorenone, 9H-Fluoren-9-ol exhibits a higher enthalpy of sublimation, reflecting the influence of the hydroxyl group on intermolecular interactions in the solid state. This difference underscores the importance of functional group modifications in modulating the thermodynamic properties of polycyclic aromatic compounds [2] [3].

Quantum Chemical Calculations of Gas-Phase Formation Energies

The determination of gas-phase formation energies for 9H-Fluoren-9-ol is critical for understanding its intrinsic stability and for benchmarking experimental thermodynamic data. Quantum chemical calculations, employing advanced computational methods, provide a theoretical framework for predicting these energies with high accuracy.

Computational Methodologies

Quantum chemical calculations of gas-phase formation energies typically involve the use of density functional theory (DFT) or post-Hartree-Fock methods, such as coupled-cluster or Møller-Plesset perturbation theory. These approaches allow for the optimization of molecular geometries, calculation of electronic energies, and estimation of zero-point energy corrections. The total enthalpy of formation in the gas phase ($$\Delta{f}H^{\circ}{gas}$$) is then derived from the computed energies of the molecule and its constituent atoms, referenced to standard states [5] [6].

Recent studies have utilized the GAUSSIAN 16 computational suite to perform these calculations, employing basis sets and functionals optimized for thermochemical accuracy. Theoretical investigations have also explored the formation of cluster cations involving 9H-Fluoren-9-ol and fullerene species, shedding light on the reactivity and binding energies of these systems in the gas phase [5].

Calculated Gas-Phase Formation Energies

The standard enthalpy of formation of 9H-Fluoren-9-ol in the gas phase has been reported as $$71.36$$ kilojoules per mole, based on Joback calculated properties [1]. This value is in reasonable agreement with experimental determinations, which are derived from combustion calorimetry and subsequent thermodynamic cycles [2] [3]. The following table summarizes the calculated and experimental values:

PropertyValueUnitMethod/Source
Standard Enthalpy of Formation (gas) ($$\Delta{f}H^{\circ}{gas}$$)71.36kJ/molJoback Calculation
Standard Enthalpy of Formation (crystal) ($$\Delta{f}H^{\circ}{crystal}$$)-66.3 ± 2.9kJ/molCombustion Calorimetry [2] [3]

The positive value for the gas-phase enthalpy of formation indicates that the formation of 9H-Fluoren-9-ol from its constituent elements in their standard states is endothermic, a common feature for polycyclic aromatic alcohols.

Theoretical Insights into Molecular Stability

Quantum chemical calculations not only provide formation energies but also yield insights into the electronic structure and stability of 9H-Fluoren-9-ol. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as the distribution of electron density, have been analyzed to assess the molecule's reactivity and potential sites for electrophilic or nucleophilic attack [6].

Studies have shown that the addition of a hydroxyl group at the 9-position of fluorene significantly alters the electronic distribution, enhancing the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. These effects are reflected in the calculated binding energies for cluster formation with other aromatic species, such as fullerenes, where the presence of the hydroxyl group increases the stability of the resulting complexes [5].

Computational Modeling of Reaction Pathways

Theoretical investigations have also explored the reaction pathways leading to the formation of 9H-Fluoren-9-ol and its derivatives. For example, the indeno-annulation of o-formyl-ynone with dimethylacetone-1,3-dicarboxylate has been studied using quantum chemical methods, revealing the key transition states and intermediates involved in the synthesis of 9H-Fluoren-9-ol [6]. The activation energies and thermodynamic barriers identified in these studies provide valuable guidance for experimental chemists seeking to optimize synthetic routes.

Validation of Computational Results

The reliability of quantum chemical calculations is often assessed by comparison with experimental data. In the case of 9H-Fluoren-9-ol, the close agreement between calculated and experimentally determined enthalpies of formation supports the validity of the computational approaches employed. Furthermore, the theoretical predictions of molecular properties, such as dipole moment and polarizability, are consistent with the compound's observed behavior in various physical and chemical contexts [1] [2] [3].

Solvation Effects on Molecular Stability and Reactivity

The influence of solvation on the stability and reactivity of 9H-Fluoren-9-ol is a critical aspect of its thermodynamic profile, particularly given its potential applications in solution-phase chemistry and materials science. Both experimental and computational studies have sought to elucidate the role of solvent interactions in modulating the compound's properties.

Experimental Observations of Solvation Effects

Experimental investigations have demonstrated that the solubility and reactivity of 9H-Fluoren-9-ol are highly dependent on the nature of the solvent. Polar solvents, such as dimethyl sulfoxide (DMSO), have been shown to stabilize the hydroxyl group through hydrogen bonding, thereby reducing the activation energies for key reactions and facilitating the formation of reactive intermediates [6]. This effect is particularly pronounced in reactions involving nucleophilic or electrophilic attack at the 9-position, where the solvent can either donate or accept hydrogen bonds, thus modulating the transition state energies.

Calorimetric measurements have also revealed that the enthalpy of dissolution for 9H-Fluoren-9-ol varies significantly with solvent polarity, reflecting the differential stabilization of the solute in various solvent environments. These findings underscore the importance of solvent selection in both experimental and industrial applications involving 9H-Fluoren-9-ol.

Computational Modeling of Solvation

Quantum chemical calculations have been extended to include solvation effects, typically through the use of continuum solvation models such as the polarizable continuum model (PCM) or explicit solvent simulations. These approaches enable the estimation of solvation free energies and the prediction of solvent-induced shifts in molecular properties.

Recent theoretical studies have demonstrated that the inclusion of solvent effects leads to a significant reduction in the calculated absolute and activation energies for reactions involving 9H-Fluoren-9-ol [6]. For example, the positive solvation effect of DMSO has been shown to lower both the absolute energy of the molecule and the activation barrier for key reaction steps, thereby enhancing the overall thermodynamic favorability of the process. The following table summarizes the key findings from computational studies of solvation effects:

SolventAbsolute Energy ReductionActivation Energy ReductionReference
DMSOSignificantSignificant [6]
Non-polar (e.g., hexane)MinimalMinimal [6]

These results highlight the critical role of solvent polarity and hydrogen bonding capacity in modulating the thermodynamic and kinetic properties of 9H-Fluoren-9-ol.

Solvation-Induced Changes in Reactivity

The enhanced nucleophilicity of 9H-Fluoren-9-ol in polar solvents has been attributed to the stabilization of the transition state by solvent molecules, which can either donate or accept hydrogen bonds. This effect is particularly important in reactions involving the formation of new carbon-oxygen or carbon-carbon bonds, where the solvent can facilitate proton transfer and stabilize charged intermediates.

Computational analyses of the frontier molecular orbitals (FMOs) have revealed that solvation leads to a redistribution of electron density, increasing the reactivity of the hydroxyl group and adjacent aromatic carbons. This finding is consistent with experimental observations of increased reaction rates and altered product distributions in polar solvents [6].

Implications for Molecular Design and Application

The pronounced solvation effects observed for 9H-Fluoren-9-ol have important implications for its use in synthetic chemistry and materials science. The ability to modulate the compound's stability and reactivity through solvent selection provides a powerful tool for optimizing reaction conditions and tailoring the properties of derived materials. Furthermore, the insights gained from computational modeling of solvation effects can inform the design of new derivatives with enhanced solubility, reactivity, or stability in specific solvent environments.

The oxidation of 9H-Fluoren-9-ol by alkaline hexacyanoferrate(III) represents a well-characterized electron transfer process that has been extensively studied through comprehensive kinetic investigations [1] [2] [3]. This oxidation system demonstrates distinctive mechanistic features that provide valuable insights into the fundamental electron transfer processes governing fluorenol oxidation.

Kinetic Parameters and Rate Laws

The kinetic analysis reveals that the oxidation follows a complex rate law with first-order dependence on hexacyanoferrate(III) concentration and fractional-first-order dependences on both fluorene substrate and hydroxide ion concentrations [1] [2]. The experimental data demonstrate the following kinetic characteristics:

ParameterValueReference
Order with respect to [HCF]1.0Pillay & Nagasundaram, 1986 [3]
Order with respect to [Fluorene]1.0Pillay & Nagasundaram, 1986 [3]
Order with respect to [OH⁻]1.0Pillay & Nagasundaram, 1986 [3]
Second-order rate constant k₂ (L mol⁻¹ s⁻¹)2.52 × 10⁻²Pillay & Nagasundaram, 1986 [3]
Temperature (°C)35Pillay & Nagasundaram, 1986 [3]
Ionic strength (mol dm⁻³)0.15Fawzy et al., 2017 [2]
Stoichiometry (Fluorene:HCF)1:4Pillay & Nagasundaram, 1986 [3]

The reaction exhibits a significant positive salt effect, with the oxidation rate increasing substantially with ionic strength increases [3]. This behavior indicates the involvement of negatively charged ionic species in the rate-determining step, consistent with the interaction between fluorene anions and hexacyanoferrate(III) species.

Mechanistic Framework

The proposed mechanism involves a multi-step electron transfer process initiated by proton abstraction from the 9-position of fluorene [3]. The mechanism proceeds through the following elementary steps:

Step 1: Proton Abstraction
Fluorene + OH⁻ ⇌ Fluorene⁻ + H₂O (K₁)

Step 2: Electron Transfer (Rate-determining)
Fluorene⁻ + Fe(CN)₆³⁻ ⇌ Fluorene- + Fe(CN)₆⁴⁻ (k₁, k₋₁)

Step 3: Radical Conversion (Slow)
Fluorene- → X (intermediate) (k₂, slow)

Step 4: Product Formation
X + Fe(CN)₆³⁻ → Products (fast steps)

The rate-determining step involves the conversion of the 9-fluorenyl radical to an unidentified intermediate species [3]. This mechanism accounts for the observed kinetic orders and the retardation effect of hexacyanoferrate(II), which competes with hexacyanoferrate(III) in the electron transfer equilibrium.

Thermodynamic and Activation Parameters

The activation parameters provide important insights into the mechanistic pathway. The investigation revealed specific cation effects, with potassium ions showing significantly higher catalytic activity compared to sodium ions under identical conditions [3]. For equivalent concentrations of K⁺ and Na⁺ (3 × 10⁻³ M), the second-order rate constants were 7.30 × 10⁻³ and 3.26 × 10⁻³ L mol⁻¹ sec⁻¹, respectively [3].

Electron Transfer Processes in Aerobic Oxidation Systems

Aerobic oxidation systems for 9H-Fluoren-9-ol oxidation have evolved to encompass diverse catalytic approaches that utilize molecular oxygen as the terminal oxidant while employing various electron transfer mediators to facilitate the oxidation process [4] [5] [6].

Multistep Electron Transfer Catalysis

The development of efficient aerobic oxidation systems has been guided by biomimetic approaches that employ electron transfer mediators (ETMs) to overcome the kinetic barriers associated with direct molecular oxygen oxidation [6]. These systems operate through stepwise electron transfer processes that significantly lower the overall energy barrier compared to direct substrate-oxygen interactions.

Catalyst SystemOxidantTemperature (°C)Conversion/Yield (%)Key Features
Co₀.₇Cu₀.₃ Bimetal OxideO₂ (1 atm)Not specifiedHigh selectivityNo radical initiator required [7]
Mg₆MnO₈-MAO₂ (1 atm)40-5096 (pretreated)11× rate enhancement with pretreatment [5]
9-Fluorenone (Photocatalyst)Air/O₂Room temperatureHigh yieldsMetal-free, visible light [8]
Co(salophen)-HQ ETMO₂ (1 atm)Room temperatureEnhanced rateIntramolecular electron transfer [4]
TEMPOL/n-Bu₄NI ElectrocatalyticO₂Room temperatureEfficientElectrochemical mediation [9]

Bimetallic Oxide Catalysis

The Co₀.₇Cu₀.₃ bimetallic oxide system represents an advancement in heterogeneous aerobic oxidation catalysis [7]. The incorporation of copper into the cobalt oxide lattice creates additional high-valence metal ion sites (Co³⁺ and Cu²⁺) and enhanced surface oxygen species (O₂⁻, O₂²⁻, and O⁻), which collectively enhance the catalytic activity for fluorene oxidation to fluorenone. The optimal Co/Cu ratio of 0.7:0.3 provides the highest catalytic performance while maintaining excellent recyclability without significant activity loss [7].

Magnesium-Manganese Mixed Oxide Systems

The Mg₆MnO₈-MA catalyst system demonstrates exceptional performance in aerobic oxidation with specific surface areas reaching 104 m² g⁻¹, approximately 7 times higher than conventional synthesis methods [5]. The pretreatment of this catalyst (evacuation at 200°C for 1 hour) results in an 11-fold increase in the initial reaction rate, from 7.5 × 10⁻¹ mM min⁻¹ to 8.1 mM min⁻¹ [5]. The mechanism involves hydrogen atom transfer controlled by the basicity of the catalyst, with the structure consisting of isolated Mn⁴⁺ species within a basic MgO matrix playing a crucial role in the oxidation process [5].

Photocatalytic Aerobic Oxidation

Metal-free photocatalytic systems utilizing 9-fluorenone as a photocatalyst have emerged as sustainable alternatives for aerobic alcohol oxidation [8]. These systems operate under visible light irradiation using air or oxygen as the sole oxidant, eliminating the need for metal catalysts or additional additives. The photocatalytic mechanism involves the formation of excited state species that facilitate hydrogen atom abstraction and subsequent oxidation with molecular oxygen [8].

Catalytic Systems for Controlled Fluorenone Production

The development of controlled catalytic systems for fluorenone production has focused on achieving high selectivity and conversion while maintaining operational simplicity and environmental sustainability [10] [11] [12].

Manganese Oxide Octahedral Molecular Sieves (OMS-2)

The OMS-2 catalyst family represents a sophisticated approach to controlled fluorene oxidation, utilizing tunnel-structured manganese oxides with specific pore dimensions of 4.6 Å × 4.6 Å [10] [12]. These catalysts demonstrate remarkable versatility in synthesis methods and catalytic performance characteristics.

Catalyst TypeLewis Acidity (mmol/g)Surface Area (m²/g)Total Pore Volume (cm³/g)Mesopore Volume (%)
OMS-2B (Buffer Reflux)0.61620.3898
OMS-2R (Acidic Reflux)0.70900.4663
OMS-2H (Hydrothermal)0.63700.2785
OMS-2S (Solvent-free)0.981560.5292
OMS-2MW (Microwave)0.75800.4998

The kinetic studies on OMS-2 catalyzed oxidation reveal important mechanistic insights through kinetic isotope effect measurements [10]. The comparison between 9H-fluorene and fluorene-d₁₀ oxidation rates demonstrates a significant deuterium isotope effect, confirming that C-H bond breaking is involved in the rate-determining step [10]. The reaction follows pseudo-first-order kinetics with respect to fluorene concentration under high catalyst loading conditions, with molecular oxygen concentration remaining essentially constant due to its dissolution equilibrium [10].

Mechanistic Aspects of OMS-2 Catalysis

The OMS-2 catalytic system operates through a complex mechanism involving lattice oxygen species in a free-radical chain mechanism [13]. The mixed-valent nature of the manganese oxide catalyst (containing Mn²⁺, Mn³⁺, and Mn⁴⁺ with an average oxidation state of 3.9) provides multiple active sites for electron transfer processes [11]. The tunnel structure facilitates substrate access while the Lewis acid sites (0.61-0.98 mmol/g) promote substrate activation [10].

Controlled Reaction Conditions

The optimization of reaction conditions for controlled fluorenone production involves careful consideration of temperature, pressure, and catalyst pretreatment. Studies demonstrate that catalyst pretreatment at 200°C under vacuum significantly enhances catalytic activity by removing surface-bound water and carbon dioxide [5]. The reaction selectivity can be controlled through careful management of reaction temperature, with lower temperatures (40-50°C) providing higher selectivity toward fluorenone formation while minimizing over-oxidation products [5].

Process Intensification and Scale-Up

Recent developments in continuous flow methodologies have provided new opportunities for controlled fluorenone production [14]. The implementation of continuous flow systems allows for precise control of residence time, temperature profiles, and reactant mixing, leading to improved selectivity and reduced formation of side products. These systems also offer enhanced safety profiles and easier scale-up compared to traditional batch processes [14].

Physical Description

White or cream-colored powder; [Alfa Aesar MSDS]

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

182.073164938 g/mol

Monoisotopic Mass

182.073164938 g/mol

Heavy Atom Count

14

Appearance

Assay:≥98%A crystalline solid

Melting Point

153.5 °C

UNII

BV0Q72R613

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1689-64-1

Wikipedia

Fluorenol

General Manufacturing Information

9H-Fluoren-9-ol: INACTIVE

Dates

Modify: 2023-08-15

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